molecular formula C19H18N2 B14731225 2-(1,3-Diphenylpropan-2-yl)pyrazine CAS No. 6303-87-3

2-(1,3-Diphenylpropan-2-yl)pyrazine

Cat. No.: B14731225
CAS No.: 6303-87-3
M. Wt: 274.4 g/mol
InChI Key: UIHRFKBSTGVHGD-UHFFFAOYSA-N
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Description

2-(1,3-Diphenylpropan-2-yl)pyrazine is a chemical compound with the molecular formula C19H18N2 It is characterized by the presence of a pyrazine ring substituted with a 1,3-diphenylpropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Diphenylpropan-2-yl)pyrazine typically involves the reaction of 1,3-diphenylpropan-2-one with hydrazine or its derivatives under specific conditions. One common method includes the cyclization of 1,3-diphenylpropan-2-one with hydrazine hydrate in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to facilitate the formation of the pyrazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Diphenylpropan-2-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are typically employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce dihydropyrazine derivatives.

Scientific Research Applications

2-(1,3-Diphenylpropan-2-yl)pyrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-Diphenylpropan-2-yl)pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Diphenylpropan-2-yl)pyridine
  • 2-(1,3-Diphenylpropan-2-yl)imidazole
  • 2-(1,3-Diphenylpropan-2-yl)triazine

Uniqueness

2-(1,3-Diphenylpropan-2-yl)pyrazine is unique due to its specific substitution pattern and the presence of the pyrazine ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the pyrazine ring can engage in different types of interactions and reactions, making it a versatile scaffold for various applications.

Properties

CAS No.

6303-87-3

Molecular Formula

C19H18N2

Molecular Weight

274.4 g/mol

IUPAC Name

2-(1,3-diphenylpropan-2-yl)pyrazine

InChI

InChI=1S/C19H18N2/c1-3-7-16(8-4-1)13-18(19-15-20-11-12-21-19)14-17-9-5-2-6-10-17/h1-12,15,18H,13-14H2

InChI Key

UIHRFKBSTGVHGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C3=NC=CN=C3

Origin of Product

United States

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